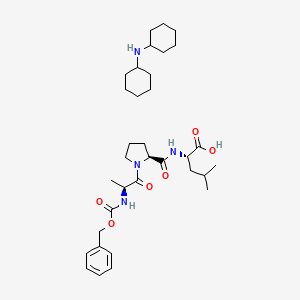

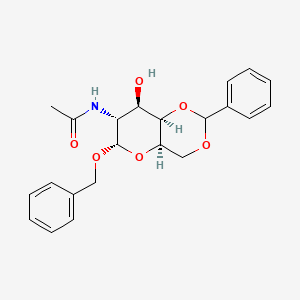

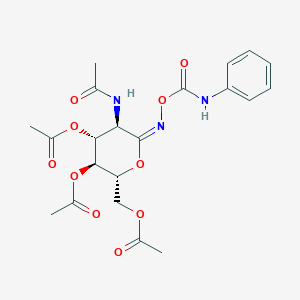

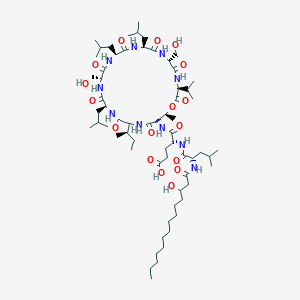

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt is a peptide that has been widely used in scientific research for its various biochemical and physiological effects. This peptide is synthesized through a complex chemical process and has been used in several scientific studies to understand its mechanism of action and potential applications.

Aplicaciones Científicas De Investigación

Enzymatic Inhibition and Substrate Recognition

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt and its derivatives have been explored in the context of enzymatic inhibition, specifically targeting protease activities. For instance, in the study by Scott et al. (2002), novel substrate-derived inhibitors based on the Cbz (benzyloxycarbonyl) moiety were synthesized for the inhibition of the Staphylococcus aureus cysteine protease-transpeptidase, sortase (SrtA). These inhibitors, including peptidyl-diazomethane and peptidyl-chloromethane analogs, demonstrated time-dependent irreversible inhibition of SrtA, highlighting their potential application in combating bacterial infections by targeting virulence factors (Scott et al., 2002).

Peptide Synthesis and Modification

The compound has also been implicated in the synthesis and modification of peptides. Huy and Schmalz (2011) described a practical one-pot double functionalization of proline, which includes N-protection as the Cbz derivative followed by esterification or amidation. This method facilitates the efficient preparation of proline derivatives, which are crucial intermediates in the synthesis of peptides and chiral catalysts for asymmetric synthesis (Huy & Schmalz, 2011).

Environmental Monitoring and Remediation

Beyond enzymatic inhibition and peptide synthesis, the chemical characteristics of this compound derivatives have been utilized in environmental monitoring and remediation strategies. For example, Martínez Bueno et al. (2016) explored the use of polar organic chemical integrative sampling (POCIS) passive samplers for the detection of pharmaceutical residues, including carbamazepine and its transformation products in marine environments. The study highlights the potential application of this compound derivatives in environmental sciences for monitoring pharmaceutical pollutants (Martínez Bueno et al., 2016).

Electrochemical Sensing

In the domain of analytical chemistry, the compound has found application in the development of novel electrochemical sensors. Kokab et al. (2020) reported on a tripeptide-coated glassy carbon electrode-based sensor for the selective recognition of cadmium ions in environmental water, demonstrating the compound's utility in the sensitive detection of metal ions through electrochemical methods (Kokab et al., 2020).

Mecanismo De Acción

Target of Action

It is known that this compound is an n-terminal carboxybenzyl blocked tripeptide .

Mode of Action

It is known that this compound may be used in solid-phase peptide synthesis (SPPS) , which suggests that it could interact with its targets to form larger peptide structures.

Biochemical Pathways

Given its role in peptide synthesis , it can be inferred that it may be involved in protein synthesis and related biochemical pathways.

Result of Action

As a compound used in peptide synthesis , it can be inferred that it may contribute to the formation of larger peptide structures, which could have various effects depending on the specific peptides formed.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt involves the protection of the amino and carboxyl groups of the amino acids, followed by coupling of the protected amino acids using standard peptide synthesis techniques. The final product is then deprotected to obtain the desired compound.", "Starting Materials": [ "N-Cbz-Alanine", "N-Cbz-Proline", "N-Cbz-Leucine", "Dicyclohexylamine", "Diisopropylcarbodiimide (DIC)", "N-Hydroxybenzotriazole (HOBt)", "N,N-Diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Triisopropylsilane (TIPS)", "Trifluoroacetic acid (TFA)" ], "Reaction": [ "Protection of N-Cbz-Alanine with Cbz-Cl in DMF", "Protection of N-Cbz-Proline with Cbz-Cl in DMF", "Protection of N-Cbz-Leucine with Cbz-Cl in DMF", "Coupling of N-Cbz-Alanine and N-Cbz-Proline using DIC/HOBt/DIPEA in DMF", "Coupling of N-Cbz-Leucine with the dipeptide using DIC/HOBt/DIPEA in DMF", "Deprotection of the Cbz groups using TFA/TIPS in DCM/methanol", "Salt formation with dicyclohexylamine in DMF" ] } | |

Número CAS |

108321-20-6 |

Fórmula molecular |

C34H54N4O6 |

Peso molecular |

614.8 g/mol |

Nombre IUPAC |

dicyclohexylazanium;(2S)-4-methyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoate |

InChI |

InChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2/t15-,17-,18-;/m0./s1 |

Clave InChI |

BPZRECFZFZDXFS-OOAIBONUSA-N |

SMILES isomérico |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |

SMILES canónico |

CC(C)CC(C(=O)[O-])NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)